1-Tert-butyl-3-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine
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Overview
Description
1-Tert-butyl-3-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine is a complex organic compound that belongs to the class of azetidines. This compound features a tert-butyl group attached to an azetidine ring, which is further connected to a pyrazolo[1,5-a]pyrimidine moiety. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl-3-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a base to facilitate the substitution reaction.
Formation of the azetidine ring: This can be done through cyclization reactions involving suitable azetidine precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl-3-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyrazolo[1,5-a]pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, bases, and acids depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
1-Tert-butyl-3-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-3-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyrimidine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to downstream effects on cellular pathways, making it a compound of interest in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
1-Tert-butyl-3-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine: Unique due to the presence of both azetidine and pyrazolo[1,5-a]pyrimidine moieties.
Pyrazolo[1,5-a]pyrimidines: Similar in structure but lack the azetidine ring.
Azetidines: Similar in structure but lack the pyrazolo[1,5-a]pyrimidine moiety.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
7-(1-tert-butylazetidin-3-yl)oxy-5-methylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-10-7-13(18-12(16-10)5-6-15-18)19-11-8-17(9-11)14(2,3)4/h5-7,11H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPYRUOJCFNDMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)OC3CN(C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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